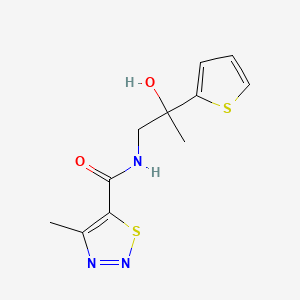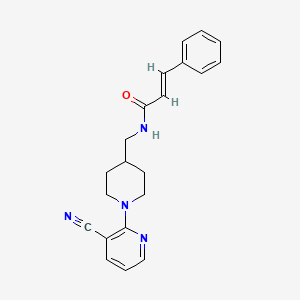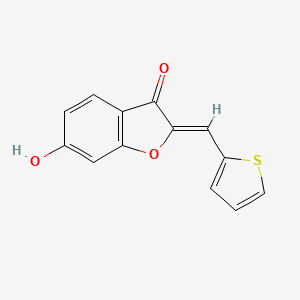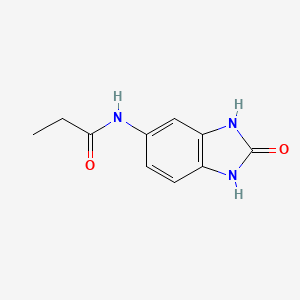![molecular formula C8H18Cl2N2 B2671430 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride CAS No. 2173992-26-0](/img/structure/B2671430.png)
5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride” is a chemical compound with the molecular formula C8H18Cl2N2. It has a molecular weight of 213.15 g/mol . The compound is typically in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16N2.2ClH/c1-10-3-2-7-4-9-5-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H . The canonical SMILES representation is CN1CCC2C(C1)CCN2.Cl.Cl .
Physical and Chemical Properties Analysis
“this compound” is an oil . It has a molecular weight of 213.15 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 212.0847040 g/mol . The topological polar surface area is 15.3 Ų .
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts have shown significant importance in synthesizing structurally complex scaffolds like pyranopyrimidine, which are crucial for medicinal and pharmaceutical industries. These scaffolds exhibit broad synthetic applications and bioavailability. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, has been intensively investigated for the development of lead molecules, showcasing the potential of hybrid catalysts in enhancing the efficiency and sustainability of synthetic pathways in drug discovery (Parmar, Vala, & Patel, 2023).
Pyrrolidine in Drug Discovery
Pyrrolidine rings are widely used in medicinal chemistry due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This review highlights the bioactive molecules characterized by the pyrrolidine ring, including their synthesis, structural activity relationship (SAR), and the impact of stereoisomers on biological profiles. Such insights guide the design of new pyrrolidine compounds with varied biological profiles, underscoring the versatility of pyrrolidine scaffolds in drug development (Li Petri et al., 2021).
Optical Properties of Diketopyrrolopyrroles
Diketopyrrolopyrroles are highlighted for their extensive use as dyes in various applications, including solar cells and fluorescence imaging. Their synthesis, reactivity, and optical properties are critically compared, demonstrating the relationship between structure and function. This review sheds light on the potential of diketopyrrolopyrroles in real-world applications, emphasizing the importance of straightforward synthesis, stability, and fluorescence efficiency in the development of new materials (Grzybowski & Gryko, 2015).
Supramolecular Capsules from Calixpyrrole Scaffolds
The self-assembly of supramolecular capsules derived from calixpyrrole components has been explored, focusing on their ease of synthesis and structural analogy to calix[4]arenes. The review discusses various approaches to using calix[4]pyrrole derivatives in assembling molecular capsules, showcasing the potential of these structures in creating complex assemblies with specific functionalities (Ballester, 2011).
Propiedades
IUPAC Name |
5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-3-8-7(6-10)2-4-9-8;;/h7-9H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHMOXBZERUALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(C1)CCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[(2-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2671348.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2671351.png)



![(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2671356.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-oxotetrahydrothiophen-3-yl)acetamide](/img/structure/B2671363.png)
![N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2671364.png)


![N-(2-methoxyethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2671367.png)
![1-Benzyl-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethyl)-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B2671368.png)
